4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-methoxypyrimidine with 1H-pyrazolo[3,4-d]pyrimidine-4-amine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups at the piperazine moiety .
Scientific Research Applications
4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound’s structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Purine analogs: These compounds have a similar mechanism of action, targeting kinases and other enzymes involved in cellular processes.
Uniqueness
4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C14H16N8O |
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Molecular Weight |
312.33 g/mol |
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H16N8O/c1-23-12-6-11(15-8-16-12)21-2-4-22(5-3-21)14-10-7-19-20-13(10)17-9-18-14/h6-9H,2-5H2,1H3,(H,17,18,19,20) |
InChI Key |
DUIFRFUKPOIQQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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